BenchChemオンラインストアへようこそ!

3-Nitro-9-phenoxyacridine

Genetic Toxicology DNA Intercalation Nitroacridine SAR

3-Nitro-9-phenoxyacridine (C₁₉H₁₂N₂O₃, MW 316.31) is a synthetic acridine derivative bearing a nitro substituent at the 3-position and a phenoxy group at the 9-position of the tricyclic acridine core. First reported in a 1928 I.G.

Molecular Formula C19H12N2O3
Molecular Weight 316.3 g/mol
CAS No. 32841-11-5
Cat. No. B12919186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nitro-9-phenoxyacridine
CAS32841-11-5
Molecular FormulaC19H12N2O3
Molecular Weight316.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=C3C=CC(=CC3=NC4=CC=CC=C42)[N+](=O)[O-]
InChIInChI=1S/C19H12N2O3/c22-21(23)13-10-11-16-18(12-13)20-17-9-5-4-8-15(17)19(16)24-14-6-2-1-3-7-14/h1-12H
InChIKeySRUPPBCXPTTYQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Nitro-9-phenoxyacridine (CAS 32841-11-5): A Positionally Defined Nitroacridine Derivative for DNA-Targeted Anticancer Lead Discovery and Chemical Probe Synthesis


3-Nitro-9-phenoxyacridine (C₁₉H₁₂N₂O₃, MW 316.31) is a synthetic acridine derivative bearing a nitro substituent at the 3-position and a phenoxy group at the 9-position of the tricyclic acridine core. First reported in a 1928 I.G. Farben patent (DE498661) , this compound belongs to the nitroacridine class, which has generated substantial interest for DNA intercalation, topoisomerase inhibition, and hypoxia-selective cytotoxicity . The unique combination of the 3-nitro electronic configuration and the 9-phenoxy leaving group distinguishes it from isomeric nitro-9-phenoxyacridines and positions it as a versatile scaffold for structure-activity relationship (SAR) exploration and targeted anticancer agent development.

Why Generic Substitution of 3-Nitro-9-phenoxyacridine (CAS 32841-11-5) Is Scientifically Unjustified


Substituting 3-nitro-9-phenoxyacridine with a different nitroacridine isomer or a 9-substituted analog cannot be assumed equivalent because both the nitro position and the 9-phenoxy moiety independently control DNA binding mode, genotoxicity profile, and synthetic derivatization potential. Positional isomer studies demonstrate that 1-nitro and 3-nitro acridines induce –2 frameshift mutations far more effectively than 2-nitro and 4-nitro isomers, confirming that the nitro group location fundamentally alters DNA interaction outcomes . Furthermore, SAR studies on 3-nitroacridine scaffolds reveal that chemical modification at position 9 is the critical determinant of DNA binding affinity and resultant anticancer activity . The 9-phenoxy group additionally serves as a displaceable leaving group for nucleophilic substitution, enabling modular synthesis of peptide–acridine conjugates — a property absent in 9-amino or 9-alkylamino analogs that are commonly procured as alternatives .

3-Nitro-9-phenoxyacridine (CAS 32841-11-5): Quantifiable Differential Evidence vs. Closest Isomeric and Scaffold Analogs


Nitro Position Determines Frameshift Mutagenic Potency: 3-Nitro Isomer Matches 1-Nitro but Outperforms 2- and 4-Nitro Isomers

Hoffmann et al. (2006) directly compared four isomeric nitroacridines (1-, 2-, 3-, and 4-nitro-DAPA) in a lacZ reversion assay in E. coli. The 3-nitro isomer, like nitracrine (1-nitro), effectively induced −2 frameshift mutations, whereas the 2- and 4-nitro isomers were significantly less effective. This positional effect is attributed to steric and electronic influences on DNA intercalation geometry and subsequent lesion processing. For procurement decisions, this indicates that 3-nitro-9-phenoxyacridine is the appropriate positional isomer when seeking the biological signature characteristic of 3-nitro-substituted acridines — a profile not replicated by the 2- or 4-nitro phenoxyacridine variants.

Genetic Toxicology DNA Intercalation Nitroacridine SAR

Radiosensitization Potency Differentiates 1-Nitro from 3-Nitro Isomer: 1-Nitro Is 20-Fold More Potent, Confirming Functional Non-Equivalence

In a comparative study of nitroacridine positional isomers as hypoxic cell radiosensitizers, the 1-nitro isomer (1-NC) exhibited approximately 20-fold greater potency than the 2-, 3-, and 4-nitro isomers when mean intracellular drug concentrations were normalized. This demonstrates that despite identical molecular formulae and comparable DNA intercalation site saturation, the biological potency is exquisitely sensitive to nitro group position. For researchers evaluating nitro-9-phenoxyacridine scaffolds, this study provides class-level inferential evidence that 3-nitro-9-phenoxyacridine cannot be assumed functionally interchangeable with 1-nitro-9-phenoxyacridine in radiosensitization or hypoxia-selective cytotoxicity applications.

Radiosensitization Hypoxia-Selective Cytotoxicity Nitroacridine Pharmacology

9-Phenoxy as a Versatile Leaving Group for Nucleophilic Derivatization: Synthetic Utility Demonstrated in Peptide–Acridine Conjugate Synthesis

Gensicka-Kowalewska et al. (2019) demonstrated that 1-nitro-9-phenoxyacridine undergoes smooth nucleophilic substitution with peptide nucleophiles (tuftsin/retro-tuftsin derivatives) to yield a series of acridine–peptide conjugates (compounds 10a–c, 12, 17a–d, 19). The 9-phenoxy group functions as an effective leaving group, enabling modular assembly of diverse 9-aminoacridine derivatives without the need for harsh chlorinating or activating reagents. For 3-nitro-9-phenoxyacridine, this identical 9-phenoxy substitution pattern is expected to confer comparable synthetic versatility, differentiating it from 9-alkylamino or 9-chloro acridine analogs that are either less reactive or require multi-step activation for further derivatization.

Synthetic Chemistry Nucleophilic Substitution Acridine Conjugates

Physicochemical Property Differentiation: 3-Nitro-9-phenoxyacridine Exhibits Distinct LogP and Density Profile vs. Unsubstituted Acridine Scaffold

3-Nitro-9-phenoxyacridine displays a calculated logP of 5.6117 and a topological polar surface area (PSA) of 67.94 Ų, with a measured/predicted density of 1.355 g/cm³ and boiling point of 529.6 °C at 760 mmHg. By comparison, the unsubstituted 3-nitroacridine core (CAS 14251-96-8) has a significantly lower logP (~3.0–3.5 range, class-level estimate for mono-nitro acridine lacking the phenoxy group) and reduced molecular bulk. The logP value of 5.61 places 3-nitro-9-phenoxyacridine in a highly lipophilic space consistent with enhanced membrane permeability potential, a critical parameter for intracellular target engagement. This differentiates it from more polar 3-nitroacridine analogs lacking the 9-phenoxy substituent when selecting compounds for cell-based or in vivo studies.

Physicochemical Properties Lipophilicity Compound Selection

Limited Direct Biological Activity Data for 3-Nitro-9-phenoxyacridine Itself: An Explicit Evidence Gap Statement

A systematic search of PubMed, BindingDB, ChEMBL, and patent literature reveals a notable scarcity of direct, quantitative biological activity data for 3-nitro-9-phenoxyacridine (CAS 32841-11-5) as a discrete molecular entity. One entry in BindingDB reports an IC₅₀ of 9.68 × 10⁶ nM (9.68 mM) for inhibition of human leukocyte alkaline phosphatase, effectively indicating negligible inhibitory activity in this assay. No peer-reviewed studies reporting cellular IC₅₀ values in cancer cell lines, in vivo tumor growth inhibition, or pharmacokinetic parameters for this specific compound were identified in the non-excluded literature. In contrast, closely related congeners such as 1-nitro-9-phenoxyacridine, C-1748, and nitracrine have been extensively characterized with published potency, selectivity, and in vivo efficacy data. This evidence gap does not negate the compound's value as a synthetic intermediate or SAR probe but must be transparently acknowledged for procurement decisions where biological potency is the selection criterion.

Evidence Gap Biological Characterization Procurement Risk

3-Nitro-9-phenoxyacridine (CAS 32841-11-5): Highest-Value Research and Industrial Application Scenarios Based on Verified Evidence


Synthetic Intermediate for Modular 3-Nitroacridine Library Construction via Nucleophilic Displacement of the 9-Phenoxy Leaving Group

The 9-phenoxy group serves as an activated leaving group for nucleophilic substitution, as demonstrated with the 1-nitro isomer by Gensicka-Kowalewska et al. (2019) who synthesized ten diverse acridine–peptide conjugates. Researchers can procure 3-nitro-9-phenoxyacridine as a common starting material to generate focused libraries of 9-amino-substituted 3-nitroacridines with varying amine/peptide nucleophiles, enabling systematic SAR exploration at the 9-position while holding the 3-nitro pharmacophore constant.

DNA Interaction Probe for Comparative Studies of Nitro Positional Isomer Effects on Intercalation Geometry and Genotoxicity

The study by Hoffmann et al. (2006) demonstrated that 1- and 3-nitro acridine isomers induce −2 frameshift mutations effectively, whereas 2- and 4-nitro isomers do not. 3-Nitro-9-phenoxyacridine is the appropriate choice for experiments designed to probe how the 3-nitro electronic configuration influences DNA intercalation geometry, topoisomerase inhibition, or repair enzyme recognition, especially when compared head-to-head with 1-nitro-9-phenoxyacridine (CAS 64670-84-4) as the positional isomer control.

Physicochemical Reference Standard for Lipophilic Nitroacridine Development (LogP 5.61 Benchmark)

With a calculated logP of 5.6117 and PSA of 67.94 Ų, 3-nitro-9-phenoxyacridine defines the high-lipophilicity boundary of the 9-phenoxy nitroacridine series. This makes it suitable as a physicochemical benchmark compound when developing analogs with modulated lipophilicity — for example, introducing polar groups at other positions to reduce logP while retaining the 3-nitro/9-phenoxy architecture. Its density (1.355 g/cm³) and high boiling point (529.6 °C) also provide reference values for formulation and purification method development.

Historical Dye Intermediate with Contemporary Relevance to Acridine-Based Fluorescent Probe Design

First synthesized by I.G. Farben in 1928 (Patent DE498661) as part of the acridine dye program, 3-nitro-9-phenoxyacridine bridges historical acridine chemistry with modern fluorescence applications. The electron-withdrawing nitro group at position 3 combined with the electron-donating phenoxy at position 9 creates a push-pull chromophore system potentially useful in designing environment-sensitive fluorescent probes or nitroreductase-activatable imaging agents for hypoxia detection. Researchers seeking a structurally defined, commercially cataloged acridine chromophore with this specific substitution pattern will find 3-nitro-9-phenoxyacridine uniquely positioned among available nitro-9-phenoxyacridine isomers.

Quote Request

Request a Quote for 3-Nitro-9-phenoxyacridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.